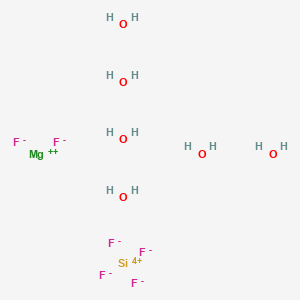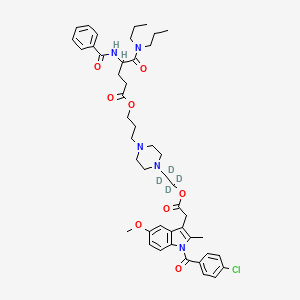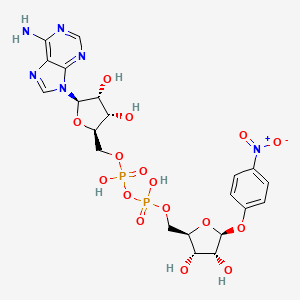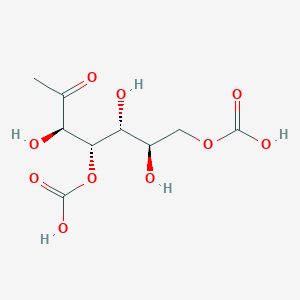
Silicon(4+) magnesium(2+) hexahydrate hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hexafluorosilicate hexahydrate is an inorganic compound with the chemical formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in various industrial applications, including as a wood preservative, in water fluoridation, and in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid (H2SiF6) with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2). The reaction is carried out in an aqueous medium, and the product is crystallized out of the solution. The reaction can be represented as follows:
H2SiF6+MgO+6H2O→MgSiF6⋅6H2O
The optimal conditions for the synthesis include maintaining a specific concentration of hexafluorosilicic acid and magnesium oxide, controlling the temperature, and ensuring proper stirring of the solution .
Industrial Production Methods
In industrial settings, magnesium hexafluorosilicate hexahydrate is produced by neutralizing hexafluorosilicic acid with a suspension of magnesite (MgCO3) or magnesium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the final product. The process parameters, such as reagent concentrations, temperature, and stirring intensity, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal salts to form corresponding metal hexafluorosilicates. For example, it reacts with calcium chloride (CaCl2) to form calcium hexafluorosilicate (CaSiF6) and magnesium chloride (MgCl2):
MgSiF6⋅6H2O+CaCl2→CaSiF6+MgCl2+6H2O
Common Reagents and Conditions
Common reagents used in reactions with magnesium hexafluorosilicate hexahydrate include metal chlorides, hydroxides, and carbonates. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving magnesium hexafluorosilicate hexahydrate are other metal hexafluorosilicates and magnesium salts. These products have various applications in different industries .
Scientific Research Applications
Magnesium hexafluorosilicate hexahydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium hexafluorosilicate hexahydrate primarily involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with biological tissues, particularly in dental applications, to strengthen tooth enamel and prevent decay. The compound’s effectiveness is attributed to its ability to provide a sustained release of fluoride ions .
Comparison with Similar Compounds
Similar Compounds
Calcium hexafluorosilicate (CaSiF6): Similar in structure and applications, but with calcium as the central metal ion.
Zinc hexafluorosilicate (ZnSiF6): Used in similar applications but with zinc as the central metal ion.
Sodium hexafluorosilicate (Na2SiF6): Commonly used in water fluoridation and as a preservative.
Uniqueness
Magnesium hexafluorosilicate hexahydrate is unique due to its specific chemical properties, such as its solubility and stability in water. These properties make it particularly suitable for applications in water fluoridation and as a wood preservative. Additionally, its ability to release fluoride ions in a controlled manner makes it valuable in dental care products .
Properties
CAS No. |
1310-00-5 |
|---|---|
Molecular Formula |
F6H12MgO6Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
magnesium;silicon(4+);hexafluoride;hexahydrate |
InChI |
InChI=1S/6FH.Mg.6H2O.Si/h6*1H;;6*1H2;/q;;;;;;+2;;;;;;;+4/p-6 |
InChI Key |
QNZBQSBPLQILSY-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.[F-].[F-].[F-].[F-].[F-].[F-].[Mg+2].[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)


![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)


![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)


